molecular formula C13H20FN3 B1415899 1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine CAS No. 2138056-99-0

1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine

Cat. No.: B1415899
CAS No.: 2138056-99-0
M. Wt: 237.32 g/mol
InChI Key: IPWOJWCSNXVWGH-UHFFFAOYSA-N
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Description

1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine is a useful research compound. Its molecular formula is C13H20FN3 and its molecular weight is 237.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(6-fluoropyridin-3-yl)methyl]-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-11(2)17-7-5-16(6-8-17)10-12-3-4-13(14)15-9-12/h3-4,9,11H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWOJWCSNXVWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H20_{20}FN2_2
  • Molecular Weight : 240.33 g/mol

This compound features a piperazine core substituted with a fluoropyridine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Sigma Receptors : It has been shown to interact with sigma receptors (SRs), which are implicated in several cellular processes, including cell proliferation and survival. This interaction may lead to the modulation of cellular pathways associated with cancer progression .
  • Antitumor Activity : In vitro studies indicate that compounds similar to this compound exhibit antiproliferative effects on cancer cell lines, including glioblastoma and multiple myeloma. These compounds can enhance the effects of natural killer cells, significantly reducing tumor volumes in animal models .
  • Proteasomal Dysfunction : The compound may induce endoplasmic reticulum stress, leading to proteasomal dysfunction, which is associated with the activation of apoptotic pathways in cancer cells .

Biological Activity Studies

A variety of studies have been conducted to investigate the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

StudyActivityCell LineResult
Gras Navarro et al., 2019AntiproliferativeGlioblastoma (U87MG)Significant reduction in cell viability
Tesei et al., 2018Induction of apoptosisMultiple Myeloma (RPMI 8226)Enhanced apoptosis via sigma receptor modulation
Rui et al., 2016bCytotoxicityVarious cancer cell linesInduced rapid cell death through UPR activation

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of related compounds, it was found that certain derivatives exhibited potent anticancer properties by targeting sigma receptors. The study highlighted the potential for these compounds to serve as pro-apoptotic agents in cancer therapy .

Case Study 2: Receptor Interaction

Research indicated that compounds within this chemical class could selectively bind to cannabinoid receptors, demonstrating their potential as therapeutic agents for obesity and metabolic disorders. The binding affinity was measured using competitive binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine
Reactant of Route 2
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1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.